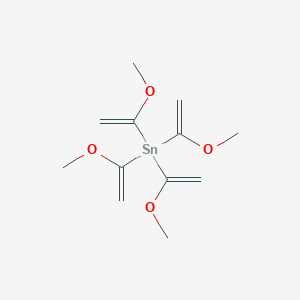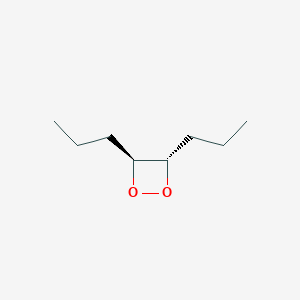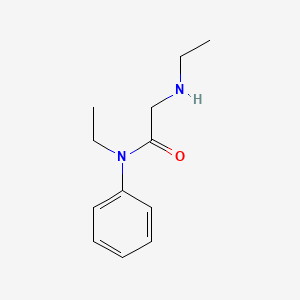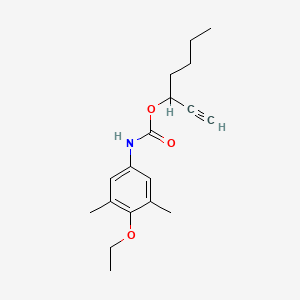
Tetrakis(1-methoxyvinyl)tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(1-methoxyvinyl)tin is an organotin compound with the empirical formula C12H20O4Sn and a molecular weight of 346.99 g/mol . It is a white powder with a melting point of 39-40°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxyvinyl)tin can be synthesized through the reaction of tin tetrachloride with 1-methoxyvinyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(1-methoxyvinyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxyvinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Tetrakis(1-methoxyvinyl)tin has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of tin-based materials and coatings.
Mechanism of Action
The mechanism of action of tetrakis(1-methoxyvinyl)tin involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(dimethylamino)tin: Another organotin compound with similar reactivity but different functional groups.
Tetrakis(diethylamino)tin: Similar to tetrakis(dimethylamino)tin but with ethyl groups instead of methyl groups.
Uniqueness
Its specific functional groups allow for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
81177-91-5 |
|---|---|
Molecular Formula |
C12H20O4Sn |
Molecular Weight |
346.99 g/mol |
IUPAC Name |
tetrakis(1-methoxyethenyl)stannane |
InChI |
InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3; |
InChI Key |
LMPONJDGKKHCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)[Sn](C(=C)OC)(C(=C)OC)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)


